molecular formula C11H10O B2446021 4-(2-Methylphenyl)but-3-yn-2-one CAS No. 80221-01-8

4-(2-Methylphenyl)but-3-yn-2-one

Cat. No.: B2446021
CAS No.: 80221-01-8
M. Wt: 158.2
InChI Key: FIBAEXNHTRTQQW-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)but-3-yn-2-one is an organic compound with the molecular formula C11H10O and a molecular weight of 158.2 g/mol . It is a member of the class of compounds known as alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)but-3-yn-2-one typically involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction mixture is then treated with dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide to yield the desired product. The crude product is purified by recrystallization and chromatography on silica gel .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)but-3-yn-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-(2-Methylphenyl)but-3-yn-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)but-3-yn-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its biological activities are likely mediated through interactions with specific enzymes or receptors, although detailed studies on its mechanism of action are limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methylphenyl)but-3-yn-2-one is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical and chemical properties, making it distinct from its analogs.

Properties

IUPAC Name

4-(2-methylphenyl)but-3-yn-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBAEXNHTRTQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C#CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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